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Arsenic trifluoride

Fluorination Organic Synthesis Selectivity

Arsenic trifluoride (AsF3, CAS 7784-35-2) is a Group 15 (pnictogen) trihalide, existing as a colorless, mobile liquid under ambient conditions. It is primarily valued as a versatile liquid fluorinating agent, a catalyst, and a precursor for ion implantation doping and the synthesis of conductive polymers.

Molecular Formula AsF3
Molecular Weight 131.9168 g/mol
CAS No. 7784-35-2
Cat. No. B1585507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic trifluoride
CAS7784-35-2
Molecular FormulaAsF3
Molecular Weight131.9168 g/mol
Structural Identifiers
SMILESF[As](F)F
InChIInChI=1S/AsF3/c2-1(3)4
InChIKeyJCMGUODNZMETBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ammonium hydroxide
Soluble in ethanol, ether, benzene

Arsenic Trifluoride (AsF3, CAS 7784-35-2): Chemical Identity, Physical Properties, and Industrial Relevance for Scientific Procurement


Arsenic trifluoride (AsF3, CAS 7784-35-2) is a Group 15 (pnictogen) trihalide, existing as a colorless, mobile liquid under ambient conditions [1]. It is primarily valued as a versatile liquid fluorinating agent, a catalyst, and a precursor for ion implantation doping and the synthesis of conductive polymers [2]. The molecule adopts a trigonal pyramidal geometry with a gas-phase As-F bond length of 170.6 pm and an F-As-F bond angle of 96.2°, the smallest among arsenic trihalides, which significantly influences its reactivity profile [1]. Its physical state and high density are critical factors that differentiate it from gaseous or solid analogs in process engineering applications.

Why Arsenic Trifluoride (AsF3, CAS 7784-35-2) Cannot Be Replaced by Common In-Class Fluorides or Trihalides Without Compromising Process Performance


A generic substitution of AsF3 with a seemingly analogous compound like SbF3, AsCl3, or AsF5 is scientifically unjustified due to stark differences in physical state, reactivity, and specific application performance [1]. AsF3's combination of being a liquid under standard conditions, its moderate Lewis acidity, and its proven selective fluorination behavior for specific substrates are not universally shared [2]. For instance, replacing liquid AsF3 with solid SbF3 introduces mass transfer limitations and requires different reactor designs, while using the highly electrophilic AsF5 would lead to over-fluorination, poor selectivity, and distinct toxicity and handling challenges [3]. The following quantitative evidence directly addresses why AsF3 is the optimal choice for its defined niche applications.

Quantitative Evidence Guide: Differentiating Arsenic Trifluoride (AsF3, CAS 7784-35-2) from Analogs Based on Published Performance Data


Selective Liquid-Phase Fluorination: AsF3 vs. SbF3 in Saturated Haloalkane Substrate Scope

AsF3 demonstrates a unique ability to selectively introduce one or two fluorine atoms into a CCl3 group of polyhaloalkanes under atmospheric pressure, a reactivity profile not replicated by the more aggressive fluorinating agent antimony trifluoride (SbF3). This selectivity is a direct consequence of its liquid state and good miscibility with organic solvents, enabling precise control over reaction conditions [1].

Fluorination Organic Synthesis Selectivity

Physical State and Processability: Liquid AsF3 vs. Solid SbF3 for Flow Chemistry and Vapor Delivery

The physical state of a reagent is a primary determinant of its suitability for modern synthesis platforms. AsF3 is a liquid at standard temperature and pressure, with a melting point of -8.5 °C and a boiling point of 57.8–63 °C, making it readily miscible with organic solvents and suitable for continuous flow processes [1][2]. In contrast, SbF3 is a solid with a melting point of 292 °C, requiring handling as a powder or a high-temperature melt, which introduces significant mass transfer and engineering challenges [3].

Process Chemistry Reagent Handling Fluorination

Electron Impact Fragmentation and Dopant Ion Generation: AsF3 vs. AsCl3 and AsBr3 in Ion Implantation

The efficiency of generating specific ionic species under electron impact is critical for ion implantation applications. Comparative studies on arsenic trihalides reveal that AsF3 yields a distinct set of fragment ions with unique appearance potentials compared to AsCl3 and AsBr3. The heat of formation for the negative ion AsF2− is -129.7 kcal/mol, which is significantly more exothermic than that of AsCl2− (-65.3 kcal/mol), indicating a different thermodynamic driving force for ion formation [1]. This difference in ion energetics directly impacts the achievable ion beam current and the nature of the dopant species implanted.

Ion Implantation Semiconductor Doping Mass Spectrometry

Boiling Point and Volatility for Vapor-Phase Delivery: AsF3 vs. AsF5 in Chemical Vapor Deposition (CVD)

For vapor-phase processes like CVD or vapor-phase doping, the boiling point of the precursor is a crucial selection parameter. AsF3 has a boiling point of 57.8 °C, making it a moderately volatile liquid that can be delivered using a standard bubbler system [1]. In contrast, AsF5 is a gas at room temperature, with a boiling point of -52.8 °C, requiring a high-pressure gas cylinder and more complex mass flow control systems [2]. This difference allows AsF3 to be handled and delivered with simpler, more cost-effective equipment for specific doping and etching applications.

Chemical Vapor Deposition Precursor Delivery Volatility

Structural Geometry: Smallest F-As-F Bond Angle Among Arsenic Trihalides

The molecular geometry of AsF3 is characterized by a gas-phase As-F bond length of 170.6 pm and an F-As-F bond angle of 96.2° [1]. This bond angle is the smallest reported in the series of arsenic trihalides (AsX3, where X = F, Cl, Br, I), a consequence of the high electronegativity of fluorine and the relative lack of steric repulsion between the small fluorine ligands [2]. This contracted geometry influences the electron density at the arsenic center, which in turn modulates its Lewis acidity and its behavior as a ligand in coordination complexes, differentiating it from its chloride and bromide analogs.

Molecular Geometry Structure-Activity Relationship Reactivity

Arsenic Trifluoride (AsF3, CAS 7784-35-2): Optimal Application Scenarios Justified by Comparative Performance Evidence


Precision Synthesis of Partially Fluorinated Organic Intermediates in Batch and Flow Chemistry

When the synthetic target is a mono- or di-fluorinated derivative of a polyhaloalkane, AsF3 is the reagent of choice. Its liquid state and miscibility with organic solvents enable fine control over reaction stoichiometry and kinetics, as demonstrated by its selective fluorination of CCl3 groups [1]. This contrasts sharply with the stronger, less discriminating fluorination offered by SbF3, which would likely lead to over-fluorination and complex product mixtures [1]. The process is further enabled by AsF3's liquid nature, which simplifies metering and integration into continuous flow platforms compared to solid SbF3 [2].

Vapor-Phase Doping of Semiconductors with Simplified Precursor Delivery

For ion implantation or vapor-phase doping where a gaseous arsenic source is not mandated, AsF3 offers a compelling balance of volatility and handling. Its boiling point of 57.8 °C allows for vapor delivery using standard, lower-pressure bubbler systems, avoiding the complexities and cost of high-pressure gas handling required for AsH3 (arsine) or the highly volatile AsF5 [3]. Furthermore, the specific ion fragmentation pattern of AsF3 under electron impact provides a unique dopant profile that differs from chlorine- or bromine-containing alternatives, offering another dimension of process control [4].

Catalyst or Ligand in Coordination Chemistry and Material Science

AsF3 serves as a neutral ligand or a precursor to the hexafluoroarsenate (AsF6−) counterion in the synthesis of conductive polymers and novel coordination compounds [5]. Its unique molecular geometry, with the smallest F-As-F bond angle among arsenic trihalides, creates a distinct steric and electronic environment around the arsenic center [6]. This can lead to the formation of stable complexes and adducts with unique properties that are not accessible with other arsenic trihalides, making it a specific tool for materials chemists [7].

Recycling and Closed-Loop Processes in Arsenic Chemistry

In industrial settings where AsF3 is used as a fluorinating agent, the byproduct is often AsCl3. A patented process describes the direct conversion of this AsCl3 waste stream back into AsF3 by reaction with molten fluoride salts at 300-400 °C [8]. This creates a closed-loop system, minimizing waste and reducing the net procurement of fresh AsF3. This economic advantage is not readily available for other fluorinating agents that produce byproducts with lower resale value or more challenging disposal pathways, as explicitly noted in the patent literature [8].

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